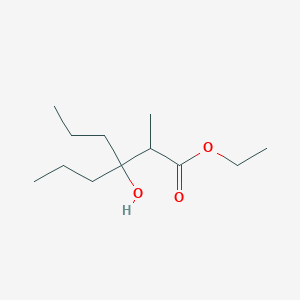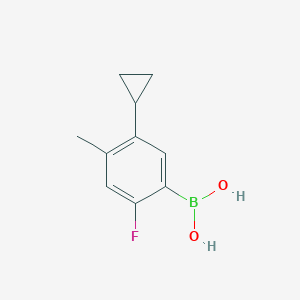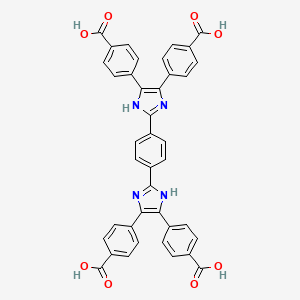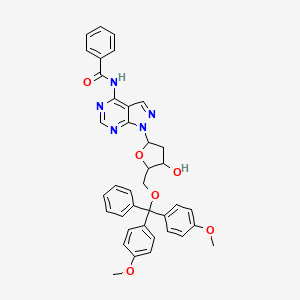
5'-O-Dmt-n6-bz-ppa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine, commonly referred to as 5’-O-Dmt-n6-bz-ppa, is a modified nucleoside used in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) group at the 5’ position and a benzoyl group at the N6 position of the adenine base. These modifications enhance the stability and functionality of the nucleoside, making it valuable in various biochemical and molecular biology applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Dmt-n6-bz-ppa typically involves the protection of the 5’ hydroxyl group of 2’-deoxyadenosine with a dimethoxytrityl (DMT) group. This is followed by the protection of the N6 amino group with a benzoyl group. The reaction conditions often include the use of organic solvents such as dichloromethane and pyridine, and reagents like dimethoxytrityl chloride and benzoyl chloride .
Industrial Production Methods
Industrial production of 5’-O-Dmt-n6-bz-ppa involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in oligonucleotide synthesis. The production process includes rigorous purification steps such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5’-O-Dmt-n6-bz-ppa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoyl group.
Substitution: The DMT and benzoyl groups can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and substitution reagents like acetic anhydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various protected and deprotected nucleosides, which are used in the synthesis of oligonucleotides and other nucleic acid derivatives .
Scientific Research Applications
5’-O-Dmt-n6-bz-ppa is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Oligonucleotide Synthesis: The compound is used as a building block in the chemical synthesis of oligonucleotides, which are essential for various molecular biology techniques such as PCR, sequencing, and gene editing.
Drug Development: Modified nucleosides like 5’-O-Dmt-n6-bz-ppa are used in the development of antiviral and anticancer drugs.
Biochemical Research: The compound is used in studies involving nucleic acid interactions, enzyme mechanisms, and cellular processes
Mechanism of Action
The mechanism of action of 5’-O-Dmt-n6-bz-ppa involves its incorporation into oligonucleotides during synthesis. The DMT group serves as a protective group for the 5’ hydroxyl group, preventing unwanted reactions during synthesis. The benzoyl group protects the N6 amino group of adenine, ensuring the stability and integrity of the nucleoside. These protective groups are removed after synthesis to yield the final oligonucleotide product .
Comparison with Similar Compounds
Similar Compounds
5’-O-Dimethoxytrityl-2’-deoxyadenosine: Lacks the benzoyl group at the N6 position.
N6-Benzoyl-2’-deoxyadenosine: Lacks the DMT group at the 5’ position.
5’-O-Dimethoxytrityl-N6-isobutyryl-2’-deoxyadenosine: Contains an isobutyryl group instead of a benzoyl group at the N6 position.
Uniqueness
5’-O-Dmt-n6-bz-ppa is unique due to the presence of both the DMT and benzoyl protective groups, which enhance its stability and functionality in oligonucleotide synthesis. This dual protection makes it particularly valuable in the synthesis of complex nucleic acid structures .
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-33-32(44)21-34(49-33)43-36-31(22-41-43)35(39-24-40-36)42-37(45)25-9-5-3-6-10-25/h3-20,22,24,32-34,44H,21,23H2,1-2H3,(H,39,40,42,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFOKZYPZGNLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
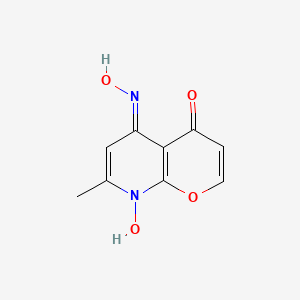

![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
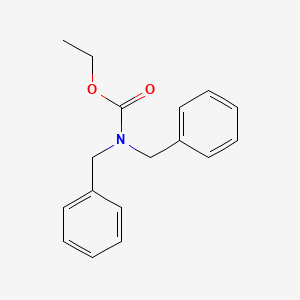
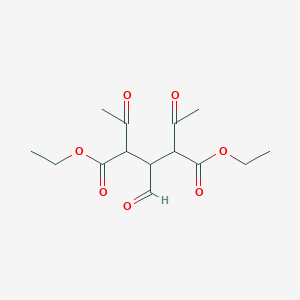
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078980.png)

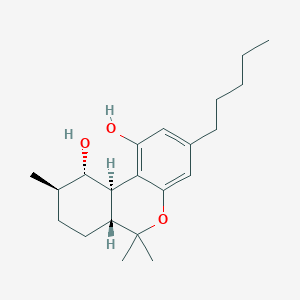

![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
